REACTION_CXSMILES
|
[CH2:1]([CH:5]([CH:7]1[CH:12]([CH3:13])[CH2:11][C:10]([CH3:14])=[CH:9][CH2:8]1)[OH:6])[CH2:2][CH2:3][CH3:4].S(=O)(=O)(O)O.C(O)(C)C>O.C1(C)C=CC=CC=1>[CH2:1]([CH:5]1[CH:7]2[CH2:8][CH2:9][C:10]([CH3:14])([CH2:11][CH:12]2[CH3:13])[O:6]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
alpha-n-butyl-4,6-dimethyl-3-cyclohexene methanol
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Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C(O)C1CC=C(CC1C)C
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1400 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is cooled
|
Type
|
WASH
|
Details
|
the organic layer is washed twice with water
|
Type
|
DISTILLATION
|
Details
|
Distillation through a 1.5"×12" Goodloe column
|
Name
|
3-n-butyl-1,5-dimethyl-2-oxabicyclo[2.2.2]octane
|
Type
|
product
|
Smiles
|
C(CCC)C1OC2(CC(C1CC2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 351 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |